![molecular formula C13H13ClN2OS B2595309 {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether CAS No. 338747-85-6](/img/structure/B2595309.png)

{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether

Overview

Description

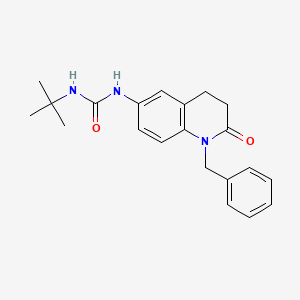

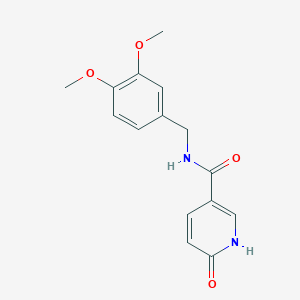

The compound “{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl groups, and the attachment of the chlorophenyl sulfanyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a rigid, planar structure, while the chlorophenyl sulfanyl group and the methyl groups add complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms. The sulfanyl group could be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the polar sulfanyl group and the aromatic pyrimidine and phenyl rings could affect these properties .Scientific Research Applications

Antiviral Properties

The compound’s potential in antiviral therapy is significant due to the presence of the pyrimidinyl moiety, which is often explored for its biological activities. Research indicates that heterocyclic compounds, including those with a pyrimidinyl structure, show promise against a variety of viruses . This could lead to the development of new antiviral medications that are more effective in clinical settings.

Antibacterial and Antibiofilm Activities

Nicotinamide derivatives, which share a structural similarity with the compound , have been studied for their antibacterial and antibiofilm properties . This suggests that {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether could also be investigated for its efficacy in preventing bacterial growth and biofilm formation, which is crucial in medical device coatings and infection control.

Antifungal Applications

Thiazole derivatives, which are structurally related to the compound, have been found to possess antifungal activities . This implies that the compound could be utilized in the development of new antifungal agents, potentially contributing to the treatment of fungal infections.

Cytotoxicity Against Cancer Cells

Compounds with a similar structural framework have demonstrated cytotoxic effects on human tumor cell lines . This indicates that {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents.

Future Directions

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTBGKAJPZKVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323002 | |

| Record name | 4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether | |

CAS RN |

338747-85-6 | |

| Record name | 4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)

![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)

![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2595242.png)

![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)